7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine
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Overview
Description
7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine is a heterocyclic compound that contains both imidazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 2nd position, and a methylthio group at the 5th position of the imidazo[1,2-c]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-3-methylpyrimidine with methylthiourea can lead to the formation of the desired imidazo[1,2-c]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine.
Substitution: Formation of various substituted imidazo[1,2-c]pyrimidines depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The presence of the chlorine and methylthio groups can enhance its binding affinity and specificity towards these targets, leading to effective inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
- 2-Methyl-5-(methylthio)imidazo[1,2-c]pyrimidine
- 7-Chloro-2-methylimidazo[1,2-c]pyrimidine
Uniqueness
7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine is unique due to the specific combination of substituents on the imidazo[1,2-c]pyrimidine core. This combination can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and methylthio groups can enhance its pharmacological properties and make it a valuable compound for further research and development .
Properties
IUPAC Name |
7-chloro-2-methyl-5-methylsulfanylimidazo[1,2-c]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c1-5-4-12-7(10-5)3-6(9)11-8(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMFPEUPEPPOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=C(N=C2SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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